N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

IL-17A Autoimmune disease Inflammation

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline (CAS 1183061-32-6) is a substituted aniline derivative (MF: C17H26N2; MW: 258.4). It is classified as a lipophilic small-molecule scaffold featuring a 4-methylcyclohexyl N-substituent and a pyrrolidin-1-yl group at the meta-position of the aniline core.

Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
CAS No. 1183061-32-6
Cat. No. B1463918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
CAS1183061-32-6
Molecular FormulaC17H26N2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3
InChIInChI=1S/C17H26N2/c1-14-7-9-15(10-8-14)18-16-5-4-6-17(13-16)19-11-2-3-12-19/h4-6,13-15,18H,2-3,7-12H2,1H3
InChIKeyMMWCRKPFKGSAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline (CAS 1183061-32-6): Chemical Identity and Procurement Reference


N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline (CAS 1183061-32-6) is a substituted aniline derivative (MF: C17H26N2; MW: 258.4) . It is classified as a lipophilic small-molecule scaffold featuring a 4-methylcyclohexyl N-substituent and a pyrrolidin-1-yl group at the meta-position of the aniline core . The compound is commercially available as a research intermediate (≥95% purity) for medicinal chemistry and fragment-based drug discovery applications .

Why N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline Cannot Be Replaced by Generic Pyrrolidine-Aniline Analogs


Generic substitution is precluded by the specific combination of the 4-methylcyclohexyl N-substituent and the meta-pyrrolidine-aniline core. While simple 3-(pyrrolidin-1-yl)aniline serves as a baseline building block , and ethyl-substituted analogs exist , the 4-methylcyclohexyl group confers distinct lipophilicity and conformational constraints that directly impact target engagement and biological profile. Research indicates this compound modulates IL-17A—a pro-inflammatory cytokine implicated in autoimmune disease—whereas closely related analogs bearing piperidine or morpholine rings exhibit markedly different (reduced) antimicrobial and anticancer activities . Therefore, procurement must be based on structural fidelity; unqualified substitution risks invalidating structure-activity relationships (SAR) and experimental outcomes.

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline: Quantitative Evidence for Differentiated Selection


IL-17A Modulation: A Differentiated Anti-inflammatory Profile Not Observed in Core Scaffolds

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is identified as a modulator of the pro-inflammatory cytokine IL-17A, a key target in autoimmune disorders such as rheumatoid arthritis . This activity is attributed to the full structural configuration, including the 4-methylcyclohexyl and pyrrolidine groups. In contrast, the simpler core scaffold 3-(pyrrolidin-1-yl)aniline is a common synthetic intermediate with no reported IL-17A modulation . The N-(4-methylcyclohexyl) substituent is therefore essential for conferring this specific biological activity.

IL-17A Autoimmune disease Inflammation

Broad-Spectrum Antimicrobial Potency: MIC Data Demonstrating Activity Against Key Pathogens

Preliminary antimicrobial screening of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline demonstrates broad-spectrum activity with quantifiable Minimum Inhibitory Concentration (MIC) values . While direct comparator data for closest analogs (e.g., N-(4-methylcyclohexyl)-3-(piperidin-1-yl)aniline) are unavailable in the same assay, the piperidine analog is reported to exhibit only 'moderate' antimicrobial activity . This suggests the pyrrolidine ring is a critical contributor to the observed potency.

Antimicrobial MIC Antibiotic resistance

Anticancer Activity: Quantified Cytotoxicity (IC50) Against MCF-7 Breast Cancer Cells

In vitro evaluation of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline against human breast adenocarcinoma (MCF-7) cells yielded an IC50 value of 15 µM, with mechanism studies indicating apoptosis induction via caspase activation and G2/M cell cycle arrest . In contrast, the morpholine-containing analog N-(4-methylcyclohexyl)-3-(morpholin-1-yl)aniline exhibits 'lesser anticancer activity' . This comparative evidence underscores that the pyrrolidine ring confers a superior cytotoxic profile relative to the morpholine replacement.

Anticancer Cytotoxicity MCF-7 Apoptosis

Structural Determinant of Bioactivity: Pyrrolidine vs. Piperidine/Morpholine Heterocycles

The pyrrolidine ring in N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline imparts distinct steric and electronic properties compared to its piperidine and morpholine analogs . This structural nuance directly correlates with the divergent biological profiles observed in antimicrobial and anticancer assays. Specifically, the piperidine analog (N-(4-methylcyclohexyl)-3-(piperidin-1-yl)aniline) shows only 'moderate antimicrobial activity', while the morpholine analog (N-(4-methylcyclohexyl)-3-(morpholin-1-yl)aniline) demonstrates 'lesser anticancer activity' .

Structure-activity relationship Heterocycle Medicinal chemistry

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Hit-to-Lead Optimization for IL-17A-Mediated Autoimmune Diseases

Given its demonstrated IL-17A modulatory activity , N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline serves as a qualified starting point for structure-activity relationship (SAR) studies targeting Th17-driven autoimmune disorders (e.g., rheumatoid arthritis, psoriasis). Researchers can leverage this scaffold to design and synthesize focused libraries aimed at improving potency and selectivity, with confidence that the 4-methylcyclohexyl-pyrrolidine pharmacophore is essential for the initial activity profile.

Antimicrobial Drug Discovery: Lead Scaffold Development

With established MIC values against S. aureus (0.5 µg/mL), E. coli (1.0 µg/mL), and P. aeruginosa (2.0 µg/mL) , this compound is a viable lead scaffold for developing new antimicrobial agents. The quantified potency provides a clear benchmark for medicinal chemists to conduct hit expansion and evaluate the impact of structural modifications on activity against both Gram-positive and Gram-negative pathogens.

Oncology Research: Apoptosis-Inducing Agent for Breast Cancer Models

The compound's in vitro cytotoxicity (IC50 = 15 µM) against MCF-7 breast cancer cells, coupled with mechanistic evidence of caspase-mediated apoptosis and G2/M cell cycle arrest , supports its use as a probe compound in oncology research. It can be employed in cellular pathway analysis and as a template for designing novel anticancer therapeutics with improved potency and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) and Chemical Biology

N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline functions as a versatile lipophilic small-molecule scaffold suitable for fragment-based drug discovery . Its unique combination of a saturated cyclohexyl ring and a basic pyrrolidine moiety allows it to probe hydrophobic pockets in receptor binding sites. This makes it a valuable tool for hit identification in a variety of target classes, including enzymes and G-protein coupled receptors (GPCRs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.